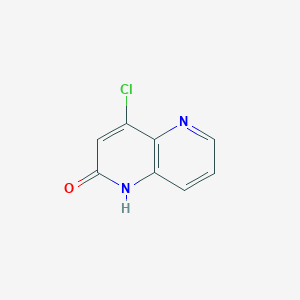

4-chloro-1H-1,5-naphthyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

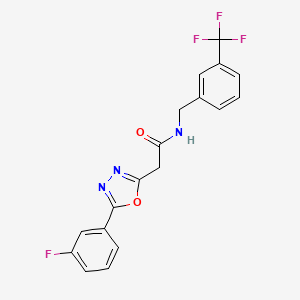

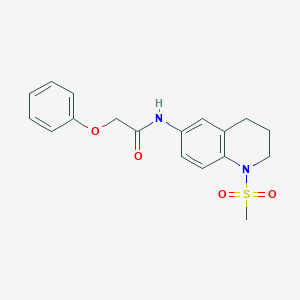

“4-chloro-1H-1,5-naphthyridin-2-one” is a chemical compound . It is a derivative of the 1,5-naphthyridine class of heterocycles .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “this compound”, has been a subject of research in recent years . The strategies related to the synthesis of 1,5-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,5-naphthyridine core with a chlorine atom at the 4th position .Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “this compound”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 263 °C, a predicted boiling point of 407.7±45.0 °C, a predicted density of 1.47±0.1 g/cm3, and a predicted pKa of 9.82±0.40 .Applications De Recherche Scientifique

Bridging Ligands and Ru(II) Complexes

4-Chloro-1H-1,5-naphthyridin-2-one and its derivatives have been used in the synthesis of new bidentate and tridentate ligands for Ru(II) complexes. These ligands, synthesized through Stille coupling or Friedlander condensation, exhibit properties suitable for heteroleptic mono- and dinuclear Ru(II) complexes. Such complexes demonstrate varied absorption and electrochemical communication efficiencies, making them interesting for study in coordination chemistry and potential applications in catalysis and photovoltaic devices (Singh & Thummel, 2009).

Organic Semiconductor Materials

A series of 4,8-substituted 1,5-naphthyridines have been synthesized, showing promising applications as blue-emitting materials, electron-transport materials, and hole-injecting/hole-transport materials. These materials exhibit high thermal robustness and blue fluorescence, making them suitable for the development of high-efficiency organic light-emitting diodes (OLEDs). The opto-electrical properties and quantum chemistry calculations of these compounds suggest their potential in semiconducting applications (Wang et al., 2012).

Photoluminescent Properties

The compound and its derivatives have been explored for their photoluminescent properties. For example, tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and tetracarbonyl(naphthyridylamido)rhenium(I) complexes have been synthesized, displaying interesting emission characteristics. These properties are pertinent to the development of photoluminescent materials with potential applications in sensing, imaging, and light-emitting devices (Zuo et al., 2003).

Catalyst-Free Synthesis

The compound is also involved in the catalyst-free synthesis of highly functionalized naphthyridines. This approach provides a sustainable and efficient method for synthesizing complex naphthyridine derivatives, highlighting the compound's role in facilitating innovative synthetic methodologies in organic chemistry (Mukhopadhyay et al., 2011).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 4-chloro-1H-1,5-naphthyridin-2-one are currently unknown. This compound belongs to the class of 1,8-naphthyridines, which have been found to exhibit diverse biological activities . .

Pharmacokinetics

One source suggests that it has high gastrointestinal absorption , which could impact its bioavailability.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Some factors that could potentially influence its action include temperature, pH, and the presence of other compounds. For instance, one source suggests that it should be stored in an inert atmosphere at 2-8°C , indicating that temperature could affect its stability.

Propriétés

IUPAC Name |

4-chloro-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEROIKVOSVNCRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=O)N2)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681892.png)

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681894.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2681897.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2681898.png)

![4-methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide](/img/structure/B2681908.png)

![ethyl 4-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2681910.png)